molecular formula C10H12BrClO B13995882 1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene

1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene

Cat. No.: B13995882
M. Wt: 263.56 g/mol
InChI Key: JPSIQDABPYASGV-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene is an organic compound with the molecular formula C10H12BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, isopropyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and specific solvents to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation and acylation reactions. These methods ensure the selective introduction of substituents on the benzene ring, maintaining the integrity of the aromatic system .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and other substituents on the benzene ring can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include electrophilic aromatic substitution and other reaction mechanisms .

Comparison with Similar Compounds

  • 1-Bromo-3-chloro-5-methoxybenzene
  • 1-Bromo-2-methoxybenzene
  • 1-Bromo-3,5-dimethoxybenzene

Comparison: 1-Bromo-3-chloro-2-isopropyl-5-methoxybenzene is unique due to the specific arrangement of its substituents, which can significantly affect its chemical properties and reactivity. Compared to similar compounds, the presence of the isopropyl group adds steric hindrance, potentially altering the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

1-bromo-3-chloro-5-methoxy-2-propan-2-ylbenzene

InChI

InChI=1S/C10H12BrClO/c1-6(2)10-8(11)4-7(13-3)5-9(10)12/h4-6H,1-3H3

InChI Key

JPSIQDABPYASGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1Br)OC)Cl

Origin of Product

United States

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